![molecular formula C5H2BrCl2N B1281206 5-Bromo-2,3-dichloropyridine CAS No. 97966-00-2](/img/structure/B1281206.png)
5-Bromo-2,3-dichloropyridine
Overview
Description
5-Bromo-2,3-dichloropyridine is a heterocyclic compound with the empirical formula C5H2BrCl2N . It is a solid substance and is used as a building block in early discovery research .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dichloropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2,3-dichloropyridine are not detailed in the search results, pyridines are known for their diversified reactivity profile . They can undergo various reactions with organomagnesiums and organolithiums .Physical And Chemical Properties Analysis
5-Bromo-2,3-dichloropyridine is a solid substance . Its molecular weight is 226.89 . The InChI key is XWSCOGPKWVNQSV-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-2,3-dichloropyridine: is a versatile building block in the synthesis of various heterocyclic compounds. Due to its reactive halogen groups, it can undergo cross-coupling reactions to form complex structures that are prevalent in many pharmaceuticals and agrochemicals .
Development of GABA B Receptor Modulators
This compound serves as a starting material for the synthesis of positive allosteric modulators for GABA B receptors. These modulators have potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression .
Creation of Drug-like Molecules
The halogen atoms present in 5-Bromo-2,3-dichloropyridine make it an ideal candidate for creating drug-like molecules through various organic transformations. This includes substitutions and coupling reactions that are fundamental in medicinal chemistry .
Material Science Research
In material science, 5-Bromo-2,3-dichloropyridine can be used to develop novel materials with specific electronic or photonic properties. Its molecular structure allows for the introduction of additional functional groups that can alter the material’s characteristics .
Agrochemical Synthesis
The compound is used in the synthesis of agrochemicals, where it can contribute to the development of new pesticides or herbicides. Its reactivity enables the formation of compounds that can interact with biological targets in pests .
Pharmaceutical Intermediates
As an intermediate, 5-Bromo-2,3-dichloropyridine is crucial in the synthesis of various pharmaceutical agents. Its incorporation into larger molecules can lead to the development of new drugs with improved efficacy and safety profiles .
Analytical Chemistry Applications
In analytical chemistry, derivatives of 5-Bromo-2,3-dichloropyridine can be used as standards or reagents in chemical analyses. They can help in the quantification or detection of substances within complex mixtures .
Research on Bioavailability and Pharmacokinetics
The physicochemical properties of 5-Bromo-2,3-dichloropyridine , such as solubility and lipophilicity, are studied to understand its bioavailability and pharmacokinetics. This research can inform the design of compounds with optimal absorption and distribution characteristics .
Safety And Hazards
5-Bromo-2,3-dichloropyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
properties
IUPAC Name |
5-bromo-2,3-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCOGPKWVNQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508799 | |
Record name | 5-Bromo-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dichloropyridine | |
CAS RN |
97966-00-2 | |
Record name | 5-Bromo-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2,3-DICHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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